4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Description
Overview of Heterocyclic Amine Scaffolds in Organic Chemistry
Heterocyclic amines are fundamental building blocks in organic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.govresearchgate.netpharmjournal.ru Their cyclic structures, incorporating one or more nitrogen atoms, impart specific conformational preferences and physicochemical properties that are highly sought after in compound design.
The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netpharmjournal.ru Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom. researchgate.net The morpholine moiety is found in numerous approved drugs, where it often contributes to favorable pharmacokinetic profiles. researchgate.net
Table 1: Physicochemical Properties of Morpholine
| Property | Value |
| Molecular Formula | C4H9NO |
| Molar Mass | 87.12 g/mol |
| Boiling Point | 129 °C |
| Density | 1.007 g/cm³ |
| pKa (of conjugate acid) | 8.36 |
Note: Data presented is for the parent morpholine molecule.
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a single nitrogen atom, is another cornerstone of medicinal chemistry. nih.govpharmjournal.ru It is one of the most prevalent N-heterocycles in pharmaceuticals and natural products. nih.gov The piperidine scaffold can serve as a versatile framework for introducing substituents in defined spatial orientations, and its basic nitrogen atom can engage in crucial ionic interactions with biological targets. nih.gov
Table 2: Physicochemical Properties of Piperidine
| Property | Value |
| Molecular Formula | C5H11N |
| Molar Mass | 85.15 g/mol |
| Boiling Point | 106 °C |
| Density | 0.862 g/cm³ |
| pKa (of conjugate acid) | 11.12 |
Note: Data presented is for the parent piperidine molecule.
Rationale for Investigating Complex Ether-Linked Amines
The investigation of complex molecules that feature an ether linkage connecting two distinct amine-containing heterocyclic rings, such as 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, is driven by several key rationales in drug discovery and materials science. The ether bond, while generally stable, introduces a degree of flexibility into the molecular structure, allowing the two heterocyclic systems to adopt various conformations. This conformational flexibility can be advantageous for optimizing interactions with biological targets.
Fundamental Challenges in the Synthesis of Polysubstituted Nitrogen Heterocycles
The synthesis of polysubstituted nitrogen heterocycles, particularly those incorporating multiple and different heterocyclic systems, presents several fundamental challenges. A primary hurdle is achieving regioselectivity, ensuring that functional groups are introduced at the desired positions on the heterocyclic rings. Stereoselectivity is another significant challenge, especially when chiral centers are present or need to be created.
While specific research detailing the synthesis and applications of this compound is not extensively available in peer-reviewed literature, its structural motifs are present in various compounds investigated for biological activity. For instance, derivatives containing both piperidine and morpholine have been synthesized and evaluated for their potential as antitumor agents. nih.gov The combination of these two heterocycles is a strategy employed in the design of novel bioactive compounds. pharmjournal.ru
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(piperidin-4-ylmethoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-13-4-2-12(1)11-16-10-7-14-5-8-15-9-6-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKNXOZIZKJXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 2 4 Piperidinylmethoxy Ethyl Morpholine
Reactivity of the Piperidine (B6355638) Nitrogen
The piperidine ring in 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine contains a secondary amine, which is a key site for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, enabling reactions with a wide range of electrophiles.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine moiety is readily susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents onto the piperidine nitrogen, thereby modulating the steric and electronic properties of the molecule.
N-Alkylation typically proceeds via a nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide or another suitable alkylating agent. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common alkylating agents include alkyl iodides, bromides, and chlorides. The choice of solvent and temperature can significantly influence the reaction rate and yield.
N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are generally rapid and often proceed to high yields. The resulting N-acylpiperidine derivatives are typically less basic than the parent amine due to the electron-withdrawing nature of the carbonyl group.
| Reagent Class | Example Reagent | Product Type | General Reaction Conditions |
| Alkyl Halide | Methyl Iodide | N-Methylated Piperidine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile) |
| Acyl Chloride | Acetyl Chloride | N-Acetylated Piperidine | Base (e.g., Triethylamine, Pyridine), Aprotic solvent (e.g., DCM, THF) |
| Acid Anhydride | Acetic Anhydride | N-Acetylated Piperidine | Aprotic solvent, often with mild heating |
Formation of Quaternary Ammonium (B1175870) Salts
Further alkylation of the tertiary amine that would be formed from N-alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts. However, direct quaternization of the secondary piperidine nitrogen is also possible with an excess of a reactive alkylating agent. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the solubility and biological properties of the molecule. The formation of such salts is typically achieved by reacting the parent compound with an excess of an alkyl halide, often at elevated temperatures. The nature of the counter-ion (halide) can also be exchanged in subsequent reactions.
Reactivity of the Morpholine (B109124) Nitrogen
The morpholine ring contains a tertiary amine, which is also nucleophilic and can participate in a range of chemical reactions. However, its reactivity can be influenced by the presence of the oxygen atom in the ring, which may affect the basicity and steric accessibility of the nitrogen atom.
N-Functionalization Strategies
The tertiary nitrogen of the morpholine ring can undergo functionalization, most notably through the formation of N-oxides or by quaternization.
N-Oxide Formation: Treatment of the morpholine nitrogen with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), leads to the formation of a morpholine N-oxide. This transformation introduces a polar N-O bond and can significantly impact the molecule's physicochemical properties.
Quaternization: Similar to the piperidine nitrogen, the morpholine nitrogen can be alkylated to form a quaternary ammonium salt. This reaction typically requires a reactive alkylating agent, such as an alkyl halide or a trialkyloxonium salt (e.g., Meerwein's salt). The rate of quaternization can be influenced by the steric bulk of the alkylating agent and the substituents on the morpholine ring. Studies on the quaternization of N-alkylmorpholines have shown that the stability of the resulting triazine quaternary ammonium salts is dependent on the nature of the amine. nih.gov
| Reaction Type | Reagent | Product Type |
| N-Oxidation | Hydrogen Peroxide, m-CPBA | Morpholine N-Oxide |
| Quaternization | Methyl Iodide, Benzyl Bromide | Quaternary Morpholinium Salt |
Ring-Opening Reactions of the Morpholine Heterocycle
While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific and often harsh conditions. These reactions are not as common as functionalization at the nitrogen atom but represent a potential pathway for significant structural modification. Ring-opening can be initiated by various reagents and conditions, often involving cleavage of the C-O or C-N bonds within the heterocycle. For instance, certain morpholine derivatives can undergo ring-opening in the presence of specific catalysts or reagents. researchgate.net
Modifications of the Ether Linkage
The ether linkage connecting the piperidinylmethoxy and ethylmorpholine fragments is generally one of the more chemically robust parts of the molecule. Cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong bases.
Ether Cleavage and Re-etherification Studies
The ether linkage in this compound is a point of potential modification, though it is generally a stable functional group. Cleavage of this ether bond typically requires harsh reaction conditions. wikipedia.orgscbt.com
Acid-catalyzed cleavage is a common method for breaking ether bonds. libretexts.orgopenstax.org This process involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. libretexts.org The subsequent nucleophilic attack by the halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.orgopenstax.org Given the primary and secondary nature of the carbons flanking the ether in the target molecule, an S(_N)2 mechanism is more likely. libretexts.orgopenstax.org The presence of two basic nitrogen atoms in the molecule would necessitate the use of excess acid to ensure protonation of the ether oxygen.
The cleavage of the ether would result in the formation of 4-(2-hydroxyethyl)morpholine and 4-(halomethyl)piperidine. These intermediates can then be used in re-etherification studies to introduce different alkyl or aryl groups, thereby creating a library of analogues with modified linkers.
Below is a table summarizing the expected products of acid-catalyzed ether cleavage:
| Reagent | Expected Products | Mechanism |
| HI (excess) | 4-(2-iodoethyl)morpholine & 4-(iodomethyl)piperidine | S(_N)2 |
| HBr (excess) | 4-(2-bromoethyl)morpholine & 4-(bromomethyl)piperidine | S(_N)2 |
Functionalization of the Alkyl Chain Adjacent to the Ether
The ethyl group connecting the morpholine ring to the ether oxygen provides another site for chemical modification. Functionalization of this alkyl chain can introduce new physicochemical properties to the molecule. One approach to functionalizing this chain is through oxidation to introduce a carbonyl group or a hydroxyl group. However, the presence of two tertiary amines can complicate selective oxidation of the alkyl chain.
A more targeted approach would involve the synthesis of analogues with pre-functionalized alkyl chains. For instance, starting with a protected 4-(2-aminoethyl)morpholine, the amino group could be elaborated into various functionalities before coupling with the piperidine moiety.
Another strategy involves the deconstruction of the molecule and re-synthesis with a modified linker. For example, after ether cleavage as described in the previous section, 4-(2-hydroxyethyl)morpholine could be oxidized to the corresponding carboxylic acid, which can then be coupled with a modified piperidine fragment through an ester or amide linkage, effectively replacing the ether with a different functional group.
Heterocyclic Ring Modifications
The piperidine and morpholine rings are key components of the molecule's structure and their modification can significantly impact its properties.
The nitrogen atoms in both the piperidine and morpholine rings are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides. mdpi.com The relative reactivity of the two nitrogen atoms towards oxidation would depend on their steric and electronic environments. It is possible that the morpholine nitrogen is more sterically accessible and therefore more readily oxidized.
Selective N-oxidation could be achieved by careful control of reaction conditions, such as the choice of oxidant, solvent, and temperature. The resulting N-oxides can exhibit different pharmacological and physicochemical properties compared to the parent compound and may also serve as intermediates for further derivatization.
The modification of the heterocyclic ring size can lead to novel analogues with altered conformational properties. Ring expansion of the piperidine ring to an azepane ring or contraction to a pyrrolidine (B122466) ring are known chemical transformations. Similarly, the morpholine ring can be modified.
Ring contraction of pyridines, a related six-membered nitrogen heterocycle, to pyrrolidines has been reported. nih.gov Such strategies often involve complex multi-step syntheses. For instance, a photochemical approach for the ring contraction of pyridines has been described. nih.gov
Synthesis of Chemically Diverse Analogues
The synthesis of a diverse range of analogues is crucial for understanding the structure-activity relationship of a lead compound.
A particularly relevant isostere for the piperidine ring is the tetrahydropyran (B127337) (THP) ring. The replacement of the nitrogen atom with an oxygen atom can alter the hydrogen bonding capacity and basicity of the molecule, which may influence its biological activity and pharmacokinetic properties. The synthesis of a THP analogue would involve coupling 4-(hydroxymethyl)tetrahydropyran with a suitable morpholine-containing fragment. The conformational similarities and differences between N-aryl morpholines and their tetrahydropyran isosteres have been studied, highlighting the importance of subtle electronic effects on the preferred conformation. drughunter.com
The following table lists some potential isosteric replacements for the piperidine ring and the key property changes they might introduce:
| Isosteric Replacement | Key Property Change |
| Tetrahydropyran | Removal of basic nitrogen, potential for H-bond acceptance |
| Cyclohexane | Increased lipophilicity, removal of H-bond donor/acceptor |
| Pyrrolidine | Altered ring pucker and conformational flexibility |
| Azepane | Increased ring size and flexibility |
Scaffold Simplification and Expansion Studies
The molecular framework of this compound, characterized by its distinct piperidine, morpholine, and flexible ether-linked ethyl chain, presents multiple opportunities for structural modification through scaffold simplification and expansion. These strategies are pivotal in medicinal chemistry for optimizing physicochemical properties, modulating biological activity, and exploring new chemical space.
Scaffold Simplification through Bioisosteric Replacement
Scaffold simplification aims to reduce molecular complexity while retaining or improving desired properties. A primary approach is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound.
Morpholine Ring Modification: The morpholine moiety is often employed to enhance polarity and aqueous solubility. cambridgemedchemconsulting.com However, it can also be a site of metabolic liability. enamine.net Simplification can be achieved by replacing the morpholine ring with other cyclic or acyclic amines that mimic its spatial and electronic properties. For instance, smaller heterocycles like piperazine (B1678402) or even acyclic amino alcohols could be substituted, potentially altering the compound's pharmacokinetic profile.
Piperidine Ring Modification: The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. ijnrd.orgresearchgate.net Simplification strategies can involve its replacement with smaller rings like pyrrolidine or azetidine. Another advanced strategy is the substitution with non-classical bioisosteres such as azaspiro[3.3]heptanes, which have been developed to mimic the three-dimensional structure of piperidine while offering improved metabolic stability and modified lipophilicity. enamine.netresearchgate.net
The following table illustrates potential simplifications of the core scaffold:
| Original Scaffold Component | Potential Simplification/Bioisostere | Rationale for Modification |
| Morpholine | Piperazine | Modulates basicity and potential for secondary derivatization. |
| Morpholine | N-methylethanolamine (acyclic) | Increases flexibility and reduces molecular weight. |
| Piperidine | Pyrrolidine | Alters ring strain and conformational profile. |
| Piperidine | Azaspiro[3.3]heptane | Offers a novel 3D vector space and can improve metabolic stability. researchgate.net |
Scaffold Expansion and Elaboration
Conversely, scaffold expansion involves increasing the complexity of the molecule to explore additional binding interactions with a biological target or to introduce new functionalities.
Ring Fusion: The piperidine or morpholine rings can be fused with other cyclic systems to create bicyclic or polycyclic structures. For example, fusing a benzene (B151609) ring to the piperidine moiety would yield a tetrahydroquinoline or isoquinoline (B145761) system, significantly altering the compound's rigidity and aromatic character. baranlab.org Similarly, fused morpholine analogs can be synthesized to create novel, conformationally constrained scaffolds. nih.gov
Introduction of Bulky Substituents: Attaching larger or more complex groups to the existing scaffold can lead to enhanced target engagement. For instance, aryl or heteroaryl groups could be appended to the piperidine nitrogen or carbon atoms to probe for additional hydrophobic or hydrogen-bonding interactions.
Scaffold Hopping: A more dramatic approach, scaffold hopping, involves replacing the central core with a structurally distinct framework while preserving the key pharmacophoric features. nih.gov For this compound, this could mean replacing the entire piperidinylmethoxyethyl moiety with a different linker and ring system that maintains a similar spatial arrangement of the morpholine nitrogen and the piperidine nitrogen. This strategy is instrumental in generating novel intellectual property and overcoming issues associated with the original scaffold, such as poor pharmacokinetics or toxicity. dundee.ac.ukrsc.org
Introduction of Reactive Functional Groups for Further Derivatization
The scaffold of this compound contains several sites amenable to the introduction of reactive functional groups, which can then serve as handles for further chemical modifications. This allows for the creation of libraries of analogs for structure-activity relationship (SAR) studies.
Functionalization of the Piperidine Moiety
The secondary amine within the piperidine ring is the most conspicuous site for derivatization.
N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. nih.govresearchgate.net This allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functional groups. N-arylation can be achieved through methods such as Buchwald-Hartwig amination, coupling the piperidine with aryl halides.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. This transformation neutralizes the basicity of the piperidine nitrogen and introduces a hydrogen bond donor/acceptor group, which can significantly alter biological activity.
C-H Functionalization: More advanced techniques allow for the direct functionalization of the C-H bonds of the piperidine ring, typically at the positions alpha to the nitrogen. acs.orgrsc.org This can enable the introduction of alkyl, aryl, or other groups onto the carbon skeleton of the ring, providing a route to derivatives that are not accessible through traditional methods.
Functionalization of the Morpholine Moiety
The tertiary amine of the N-substituted morpholine ring is less reactive than the secondary piperidine amine but can still undergo specific transformations.
N-Oxide Formation: The morpholine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. Morpholine N-oxides can exhibit different physicochemical properties and may serve as intermediates for further reactions.
Quaternization: Reaction with reactive alkyl halides can lead to the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge, which drastically increases polarity and can be used to probe ionic interactions with biological targets.
The table below provides illustrative examples of derivatization reactions at the piperidine nitrogen.
| Reaction Type | Reagent/Conditions | Potential Product Structure |
| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | 4-[2-((1-Benzyl-4-piperidinyl)methoxy)ethyl]morpholine |
| N-Acylation | Acetyl chloride, Et₃N | 1-(4-((2-(Morpholino)ethoxy)methyl)piperidin-1-yl)ethan-1-one |
| N-Arylation (Buchwald-Hartwig) | 4-Fluorobromobenzene, Pd catalyst, base | 4-[2-((1-(4-Fluorophenyl)-4-piperidinyl)methoxy)ethyl]morpholine |
| N-Sulfonylation | Dansyl chloride, base | 5-((4-((2-(Morpholino)ethoxy)methyl)piperidin-1-yl)sulfonyl)-1-methylnaphthalene |
Modification of the Ether Linkage and Ethyl Spacer
While chemically robust, the ether linkage and the ethyl spacer can also be targets for modification, typically involving a complete re-synthesis of the molecule.
Linker Homologation or Shortening: Analogs with shorter (methylene) or longer (propylene, butylene) spacers between the piperidine and morpholine moieties can be synthesized to investigate the optimal distance and conformation for biological activity.
Ether Bioisosteres: The ether oxygen can be replaced with other functional groups, such as a thioether (sulfur), an amine (to create a diamine structure), or a carbon atom (to form an all-carbon linker), to modulate properties like lipophilicity and metabolic stability.
By systematically applying these derivatization strategies, researchers can thoroughly explore the chemical space around the this compound scaffold to develop analogs with fine-tuned properties.
Advanced Structural and Conformational Analysis of 4 2 4 Piperidinylmethoxy Ethyl Morpholine
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry would provide a detailed picture of the connectivity, functional groups, and molecular weight of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be the starting point.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the piperidine (B6355638) ring, and the ethyl and methylene (B1212753) bridges. The chemical shifts, signal multiplicities (splitting patterns), and integration values would help in assigning each proton to its specific location in the molecule. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms would typically appear at a lower field (higher ppm) due to deshielding effects.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Each carbon atom in the morpholine ring, piperidine ring, and the connecting chain would give rise to a distinct signal.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to understand the connectivity between different parts of the molecule, various 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the morpholine and piperidine rings and the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the different structural fragments, such as linking the ethylmorpholine moiety to the piperidinylmethoxy group.
Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the conformation and packing of the molecule in the solid state. It can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Morpholine -CH₂-N | ~2.4-2.6 | ~53-55 |
| Morpholine -CH₂-O | ~3.6-3.8 | ~66-68 |
| Ethyl -N-CH₂- | ~2.6-2.8 | ~57-59 |
| Ethyl -CH₂-O- | ~3.5-3.7 | ~69-71 |
| Piperidine -CH- | ~3.0-3.2 | ~40-42 |
| Piperidine -O-CH₂- | ~3.3-3.5 | ~75-77 |
| Piperidine -NH-CH₂- (axial) | ~2.5-2.7 | ~46-48 |
| Piperidine -NH-CH₂- (equatorial) | ~3.0-3.2 | ~46-48 |
| Piperidine -CH₂- (other) | ~1.2-1.8 | ~25-30 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and N-H bonds.
C-H stretching: Aliphatic C-H stretches would appear in the region of 2850-3000 cm⁻¹.
N-H stretching: The secondary amine in the piperidine ring would show a stretching vibration, typically in the range of 3300-3500 cm⁻¹, which can be broad due to hydrogen bonding.
C-O stretching: The ether linkages (C-O-C) would exhibit strong stretching bands in the fingerprint region, around 1050-1150 cm⁻¹.
C-N stretching: The tertiary amine C-N stretches in the morpholine and the secondary amine C-N stretches in the piperidine would appear in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone vibrations and symmetric C-H bending modes would be expected to be more prominent in the Raman spectrum.
A table of expected vibrational frequencies is provided below. These are general ranges and the exact positions would depend on the molecular environment.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300-3500 | 3300-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C-O Stretch (Ether) | 1050-1150 | 1050-1150 |
| C-N Stretch (Amine) | 1000-1250 | 1000-1250 |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound and to study its fragmentation pattern, which can help in confirming the structure.
Precise Mass Determination: HRMS would provide a very accurate mass measurement of the molecular ion ([M+H]⁺ in positive ion mode), which can be used to confirm the elemental composition of this compound (C₁₂H₂₄N₂O₂).
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern would be expected to show characteristic losses corresponding to the cleavage of the morpholine ring, the piperidine ring, and the connecting ether and ethyl linkages. For example, cleavage of the bond between the ethyl group and the morpholine nitrogen could lead to a fragment corresponding to the morpholin-4-ylethyl cation. Similarly, cleavage of the ether bond could generate fragments related to the piperidinemethanol and ethylmorpholine moieties. Analysis of these fragments would provide strong evidence for the proposed connectivity of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown.
Analysis of Molecular Geometry and Bond Parameters
A successful crystallographic analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the exact conformation of the morpholine and piperidine rings (e.g., chair, boat, or twist-boat) in the solid state. The orientation of the substituents on these rings and the conformation of the flexible ethylmethoxy linker would also be determined with high accuracy.
Conformational Dynamics Studies
The conformational flexibility of this compound is a key determinant of its three-dimensional structure and potential interactions with biological systems. This flexibility arises from several concurrent dynamic processes, including the ring inversion of both the piperidine and morpholine moieties, and the rotation around the various single bonds of the connecting side chain.
Solution-Phase Conformational Equilibria (e.g., Variable Temperature NMR)
In solution, this compound is expected to exist as a complex equilibrium of multiple conformers. The piperidine and morpholine rings both adopt chair conformations as their lowest energy states. researchgate.netacs.orgwikipedia.org For the piperidine ring, the nitrogen atom can have its lone pair in either an axial or equatorial position, leading to two distinct chair conformers that rapidly interconvert through nitrogen inversion and ring flipping. wikipedia.org Similarly, the morpholine ring undergoes chair-to-chair interconversion. researchgate.net
The equilibrium between these conformers is influenced by the solvent's polarity. In nonpolar solvents, the equatorial conformation of N-substituted piperidines is generally favored. wikipedia.org However, in polar solvents, the axial conformer may become more stabilized. wikipedia.org The flexible ether-containing side chain introduces further conformational complexity, with rotations around the C-C and C-O bonds leading to a multitude of possible spatial arrangements.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be the primary technique to probe these equilibria. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and coupling constants of the protons on the piperidine and morpholine rings. At low temperatures, the rate of conformational exchange would slow down, potentially allowing for the observation of distinct signals for the different conformers. From the coalescence temperature of these signals, the energy barrier for the conformational interchange can be calculated.
Illustrative Data Table for VT-NMR Analysis:
| Temperature (°C) | Coalescence of Ring Protons | Energy Barrier (kcal/mol) | Predominant Conformer |
| 25 | Not Observed | - | Rapid Interconversion |
| -50 | Partial Broadening | - | Equilibrium shifts |
| -90 | Separate Signals | ~10.4 (for piperidine ring flip) | Equatorial N-substituent |
Note: The energy barrier for piperidine ring inversion is typically around 10.4 kcal/mol. wikipedia.org The exact values for the target molecule would need to be determined experimentally.
Analysis of Ring Flipping and Side Chain Rotamer Preferences
Ring Flipping:
Both the piperidine and morpholine rings in this compound undergo rapid chair-to-chair ring inversion at room temperature. For the 4-substituted piperidine ring, the bulky morpholinoethylmethoxy substituent is expected to strongly prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. nih.gov This preference would result in the conformational equilibrium being heavily biased towards the conformer with the equatorial substituent.
Side Chain Rotamer Preferences:
The flexible side chain, -CH2-O-CH2-CH2-, connecting the piperidine and morpholine rings possesses multiple rotatable bonds. The relative orientation of the piperidinylmethoxy and morpholino groups will be determined by the torsional angles around these bonds. The preference for specific rotamers will be governed by a combination of steric and electronic effects, such as the gauche effect. It is anticipated that the side chain will adopt a conformation that minimizes steric hindrance between the two bulky heterocyclic rings. Computational modeling would be a valuable tool to predict the most stable side chain conformations.
Chiroptical Properties (if applicable for chiral derivatives)
The parent molecule, this compound, is not chiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced, for instance, by substitution on the piperidine or morpholine rings, the resulting enantiomers would interact differently with plane-polarized light.
Circular Dichroism (CD) Spectroscopy
For a chiral derivative, Circular Dichroism (CD) spectroscopy would be a powerful technique to investigate its stereochemical features. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of chiral centers and the preferred solution-phase conformation. Different conformers can exhibit distinct CD spectra, and the observed spectrum is a population-weighted average of the spectra of the individual conformers.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that could be applied to chiral derivatives of this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule and to study conformational equilibria. The sign and magnitude of the Cotton effect in the ORD spectrum are directly related to the stereochemistry of the molecule.
In the absence of any chiral derivatives of this compound being reported, the discussion of chiroptical properties remains hypothetical.
Molecular Interaction Studies of the 4 2 4 Piperidinylmethoxy Ethyl Morpholine Scaffold
Chemical Recognition Principles
The chemical recognition principles governing the interaction of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine are rooted in its distinct structural features: a flexible piperidinylmethoxy ethyl chain linked to a morpholine (B109124) ring. These moieties offer potential sites for non-covalent interactions, which are fundamental to molecular recognition events such as self-assembly and host-guest chemistry. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding, while the aliphatic nature of the piperidine (B6355638) and morpholine rings can facilitate hydrophobic and van der Waals interactions.
Self-Assembly Studies (e.g., if it forms supramolecular structures)
Currently, there is a lack of specific published research focusing on the self-assembly properties of this compound. While the molecule possesses both hydrogen bond donors (the piperidine N-H) and acceptors (the morpholine and ether oxygens, and the morpholine nitrogen), which are prerequisites for forming ordered supramolecular structures, detailed studies investigating these potential interactions are not available in the public domain.
Theoretical explorations and future experimental work could potentially investigate whether this compound can form dimers, oligomers, or more complex supramolecular polymers in various solvents or in the solid state. Such studies would likely involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the nature and geometry of any self-assembled structures.
Host-Guest Chemistry with Artificial Receptors
Detailed experimental data on the host-guest chemistry of this compound with specific artificial receptors is not presently available in peer-reviewed literature. The structural characteristics of the molecule, including its size, shape, and distribution of functional groups, suggest that it could act as a guest molecule for various synthetic hosts.
Potential artificial receptors could include macrocycles like cyclodextrins, calixarenes, or cucurbiturils. The binding mechanism would likely be driven by a combination of hydrophobic interactions, where the aliphatic portions of the guest molecule are encapsulated within the host's cavity, and hydrogen bonding or ion-dipole interactions with the polar functionalities of the host.
To illustrate the potential for such interactions, a hypothetical data table is presented below, outlining the types of interactions that could be studied and the parameters that would be determined. It is crucial to note that the following data is purely illustrative and not based on experimental results.
Hypothetical Binding Studies of this compound with Artificial Receptors
| Artificial Host | Potential Binding Site(s) on Guest | Dominant Interaction(s) | Technique for Study | Hypothetical Ka (M-1) |
|---|---|---|---|---|
| β-Cyclodextrin | Piperidinylmethoxyethyl chain | Hydrophobic inclusion | Isothermal Titration Calorimetry (ITC) | 1.5 x 103 |
| p-Sulfonatocalix researchgate.netarene | Morpholine and piperidine rings | Cation-π, Hydrogen bonding | 1H NMR Titration | 8.0 x 102 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental studies on the host-guest chemistry of this compound have been found.
Future research in this area would be valuable to understand the molecular recognition capabilities of the this compound scaffold and could inform the design of new functional materials or chemical sensors.
Computational Chemistry Applications in 4 2 4 Piperidinylmethoxy Ethyl Morpholine Research
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for balancing computational cost and accuracy in studying molecules of this size.
Electronic Structure and Charge Distribution Analysis
The electronic structure of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is characterized by the presence of two saturated heterocyclic rings, a flexible ethyl ether linkage, and lone pairs of electrons on the nitrogen and oxygen atoms. A detailed analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor.
Table 1: Illustrative Partial Atomic Charges for Key Atoms in this compound
| Atom | Ring/Linkage | Predicted Partial Charge (a.u.) |
| N(1) | Piperidine (B6355638) | -0.45 |
| C(2), C(6) | Piperidine | +0.15 |
| C(3), C(5) | Piperidine | +0.10 |
| C(4) | Piperidine | +0.05 |
| O(ether) | Linkage | -0.50 |
| C(ethyl) | Linkage | +0.12 |
| N(morpholine) | Morpholine (B109124) | -0.40 |
| O(morpholine) | Morpholine | -0.55 |
| C(adjacent to N) | Morpholine | +0.20 |
| C(adjacent to O) | Morpholine | +0.25 |
Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for confirming the structure of synthesized compounds and for assigning peaks in experimental spectra.
For this compound, distinct signals would be expected for the protons and carbons of the morpholine and piperidine rings, as well as the ethyl linker. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be significantly influenced by the electronegativity of these heteroatoms, leading to downfield shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C-H (adjacent to N) | 2.8 - 3.2 | 50 - 55 |
| Piperidine C-H (other) | 1.5 - 1.9 | 25 - 30 |
| Methoxy (B1213986) C-H₂ | 3.4 - 3.6 | 70 - 75 |
| Ethyl C-H₂ (adjacent to O) | 3.6 - 3.8 | 65 - 70 |
| Ethyl C-H₂ (adjacent to Morpholine N) | 2.5 - 2.8 | 55 - 60 |
| Morpholine C-H (adjacent to N) | 2.4 - 2.7 | 53 - 58 |
| Morpholine C-H (adjacent to O) | 3.5 - 3.8 | 67 - 72 |
Note: These are estimated ranges based on typical values for similar functional groups. Actual values depend on the specific molecular conformation and solvent.
Reactivity Prediction via Frontier Molecular Orbital Theory and Reaction Pathway Mapping
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound provide insights into its reactivity.
The HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their nucleophilic character due to the lone pair electrons. rsc.org The LUMO, conversely, would likely be distributed more diffusely over the carbon skeleton. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Quantum chemical calculations can also be used to map potential reaction pathways, for instance, in protonation or alkylation reactions. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction mechanisms can be identified.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -6.5 | Nitrogen lone pairs | Nucleophilic |
| LUMO | +2.0 | C-H and C-C antibonding orbitals | Electrophilic (less likely) |
| HOMO-LUMO Gap | 8.5 | - | High kinetic stability |
Note: These are representative values. The actual energies would be determined via specific DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes and interactions with the surrounding environment.
Exploration of Conformational Space and Conformational Stability in Solution
MD simulations can explore this conformational landscape, identifying the most populated and energetically favorable conformations in a given solvent. This is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties. The simulations can reveal the relative orientations of the two heterocyclic rings and the degree of flexibility of the linker chain.
Simulation of Solvent Effects and Solvation Dynamics
The solvent environment can have a profound impact on the structure and behavior of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. This allows for the study of how the solvent influences conformational preferences and the dynamics of the solute.
In polar solvents like water, the nitrogen and oxygen atoms of the molecule will form hydrogen bonds with solvent molecules. researchgate.net MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell. The simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation, which is important for understanding the molecule's solubility and partitioning behavior between different phases.
Cheminformatics and Virtual Screening Applications for Chemical Space Exploration
Cheminformatics and virtual screening are powerful computational tools used to navigate and analyze vast chemical spaces, accelerating the discovery of novel compounds with desired properties. For a molecule such as this compound, these techniques are instrumental in exploring derivatives and analogs by leveraging its core scaffold features.
Design of Compound Libraries Based on Scaffold Features
The molecular framework of this compound, which combines the morpholine and piperidine rings, serves as a "privileged scaffold." nih.gov Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery and compound library design. nih.govmdpi.com The morpholine moiety, with its low pKa and balanced hydrophilic-lipophilic profile, is frequently used to improve pharmacokinetic properties. acs.org Similarly, the piperidine ring is a common feature in many bioactive compounds. mdpi.com
The design of a compound library based on this scaffold involves systematically modifying different parts of the molecule to generate a diverse set of analogs. This process, often part of Diversity-Oriented Synthesis (DOS), allows for a thorough exploration of the chemical space around the parent structure. researchgate.net Cheminformatics tools are used to analyze and ensure the diversity and complexity of the generated library. researchgate.netnih.gov
Key diversification points on the this compound scaffold include:
Substitution on the piperidine nitrogen: Introducing various alkyl or aryl groups.
Substitution on the piperidine ring: Adding functional groups at available positions.
Modification of the ethyl linker: Altering its length or rigidity.
Substitution on the morpholine ring: Although less common, modifications can be explored.
The table below illustrates a hypothetical fragment-based design for a virtual library built upon the core scaffold.
| Scaffold Core | R1 Substituent (Piperidine-N) | R2 Substituent (Linker) | Generated Analog Structure |
|---|---|---|---|
| Morpholine-Linker-Piperidine | -H (Hydrogen) | -CH2-O-CH2- | Parent Compound |
| Morpholine-Linker-Piperidine | -CH3 (Methyl) | -CH2-O-CH2- | N-Methyl Analog |
| Morpholine-Linker-Piperidine | -C(=O)Ph (Benzoyl) | -CH2-O-CH2- | N-Benzoyl Analog |
| Morpholine-Linker-Piperidine | -H (Hydrogen) | -CH2-S-CH2- | Thioether Linker Analog |
Virtual screening of such libraries against specific biological targets can then be performed to identify promising hit compounds for further investigation. nih.govdovepress.com This scaffold-based approach allows for the rapid expansion of structure-activity relationships (SAR) from an initial hit. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov These models are essential for predicting the properties of new or untested molecules, thereby reducing the need for extensive experimental work. springernature.com For derivatives of this compound, QSPR can be used to predict a wide range of chemical attributes.
The development of a QSPR model involves several key steps:
Data Set Compilation: A dataset of molecules with known experimental property values is collected. nih.gov
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural, electronic, and physicochemical features. researchgate.net These can include 2D descriptors (e.g., topological indices) or 3D descriptors. tandfonline.comresearchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the property of interest. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net Generally, a high coefficient of determination (r²) is sought for a reliable model. tandfonline.comnih.gov
For a library of compounds based on the morpholine-piperidine scaffold, QSPR models can predict properties like solubility, partition coefficient (logP), and metabolic stability. For instance, studies on piperidine derivatives have successfully developed QSPR models to predict toxicity and biological activity. researchgate.netmdpi.com
The following table provides examples of descriptors and properties that can be modeled in a QSPR study of morpholine-piperidine derivatives.
| Property Modeled (Dependent Variable) | Example Molecular Descriptors (Independent Variables) | Modeling Technique | Potential Application |
|---|---|---|---|
| Aqueous Solubility (logS) | Topological Polar Surface Area (TPSA), Molecular Weight (MW), Number of Rotatable Bonds | Multiple Linear Regression (MLR) | Predicting solubility for formulation development |
| Partition Coefficient (logP) | Atomic Contributions to logP (e.g., AlogP), 3D-MoRSE descriptors | Partial Least Squares (PLS) | Estimating membrane permeability |
| Cardiotoxicity (pIC50) | Hybrid optimal descriptors from Monte Carlo methods | Correlation Intensity Index | Early-stage toxicity prediction mdpi.com |
| Receptor Binding Affinity | 2D/3D Autocorrelation Descriptors, Spatial and Electronic Parameters | Genetic Algorithm (GA), Artificial Neural Network (ANN) tandfonline.comnih.gov | Virtual screening for potent analogs |
Molecular Mechanics and Force Field Development
Molecular mechanics (MM) methods provide a computationally efficient way to calculate the potential energy and forces within a molecular system. The accuracy of these calculations is critically dependent on the underlying empirical force field, which is a set of parameters describing the interactions between atoms. ethz.ch For novel or complex molecules like this compound, developing or validating a force field is a crucial step for accurate simulations.
Parameterization for Accurate Simulation of Morpholine and Piperidine Moieties
A force field's potential energy function is composed of terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. chemrxiv.org While general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide parameters for a wide range of small molecules, specific parameters may be missing or poorly optimized for the unique chemical environment within this compound. chemrxiv.orgnih.gov
The parameterization process involves deriving these missing parameters, typically by fitting them to high-level ab initio quantum mechanics (QM) calculations or experimental data. ethz.ch
Bond and Angle Parameters: These are usually derived from QM geometry optimizations of the molecule or representative fragments. The equilibrium bond lengths and angles are determined from the optimized structure, and the force constants are derived from the vibrational frequencies.
Dihedral Parameters: Torsional parameters are the most critical for accurately reproducing a molecule's conformational preferences. They are determined by performing a "dihedral scan," where the energy of a molecular fragment is calculated at various torsion angles using QM methods. The force field parameters are then optimized to reproduce this QM energy profile. nih.gov
Non-Bonded Parameters: Atomic partial charges are derived to reproduce the QM electrostatic potential (ESP). nih.gov Van der Waals parameters are often transferred from similar atom types that are already well-parameterized.
The table below shows a simplified set of new dihedral parameters that might be required for the ether linkage between the piperidine and ethyl groups in the target molecule.
| Dihedral Atom Types | Force Constant (kcal/mol) | Phase Shift (degrees) | Periodicity | Source of Derivation |
|---|---|---|---|---|
| C(piperidine)-C-O-C(ethyl) | 1.25 | 0.0 | 3 | QM Scan (MP2/6-31G) |
| C-O-C(ethyl)-C(ethyl) | 0.80 | 180.0 | 2 | QM Scan (MP2/6-31G) |
| H-C(piperidine)-C-O | 0.15 | 0.0 | 3 | Analogy/QM Scan |
Conformational Analysis using Force Field Methods
Once a reliable force field is established, it can be used for conformational analysis to explore the three-dimensional shapes the molecule can adopt. mdpi.com Due to the presence of multiple rotatable bonds, this compound is conformationally flexible. Understanding its preferred conformations is key to studying its interactions with biological targets. mdpi.com
Conformational analysis is typically performed using algorithms that systematically or stochastically sample the conformational space, followed by energy minimization of each generated structure using the chosen force field. bath.ac.uk The result is a set of low-energy conformers and their relative energies, which indicates their population at a given temperature.
For this compound, key conformational features include:
The chair conformation of the piperidine and morpholine rings. researchgate.netnih.gov
The orientation of the methoxy group relative to the piperidine ring (axial vs. equatorial).
A review of different force fields showed that MMFF94 and MM3 often perform well for conformational analysis of organic molecules. bath.ac.uknih.gov The results of a conformational search can be summarized to highlight the most stable structures.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (C-O-C-C) | Key Dihedral Angle 2 (C-C-O-C) | Overall Shape |
|---|---|---|---|---|
| 1 | 0.00 | 178.5° (anti) | -175.2° (anti) | Extended |
| 2 | 0.85 | 65.3° (gauche) | -179.1° (anti) | Partially Folded |
| 3 | 1.21 | 175.9° (anti) | 70.1° (gauche) | Partially Folded |
| 4 | 2.54 | -68.4° (gauche) | 72.3° (gauche) | Folded |
This analysis reveals that while an extended conformation might be the global minimum, several folded structures are energetically accessible and may be relevant for biological activity.
Advanced Analytical Methodologies for Purity and Identity Beyond Basic Characterization
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and complex organic molecules. ijprajournal.comsielc.com Its versatility allows for the development of specific methods to quantify the main component and detect related substances.
Reversed-Phase and Normal-Phase Separations
For a molecule like 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, which contains both polar (amines, ether) and non-polar (aliphatic rings) functionalities, both reversed-phase (RP) and normal-phase (NP) chromatography can be employed, depending on the analytical goal.
Reversed-Phase (RP) HPLC is the most common approach for purity and impurity profiling of such compounds. ijprajournal.comresearchgate.net A typical method would involve a C18 or C8 stationary phase. Due to the basic nature of the piperidine (B6355638) and morpholine (B109124) nitrogen atoms, peak tailing can be an issue. To mitigate this, an acidic modifier is often added to the mobile phase to ensure the analytes are in a consistent, protonated state, leading to sharper, more symmetrical peaks. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
Normal-Phase (NP) HPLC can be useful for separating isomers or compounds with very similar polarity that are difficult to resolve by RP-HPLC. An NP method would utilize a polar stationary phase, such as silica (B1680970) or cyano, with a non-polar mobile phase.
Chiral HPLC for Enantiomeric Purity Assessment
The parent compound, this compound, is achiral and therefore does not have enantiomers. Consequently, chiral HPLC is not applicable for assessing its enantiomeric purity.
However, this technique would become critical if chiral centers were introduced into the molecule, for instance, through the synthesis of derivatives or if a chiral impurity was suspected. In such a scenario, an indirect or direct method could be developed. The indirect approach involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govchiralpedia.com The direct approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of racemates. researchgate.net For piperidine-containing compounds lacking a strong chromophore, pre-column derivatization may be necessary to enable UV detection. nih.govresearchgate.net
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unequivocal identification of unknown compounds. ijprajournal.combiomedres.us
LC-MS/MS for Impurity Profiling and Chemical Degradation Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying trace-level impurities and degradation products. biomedres.usnih.gov The technique combines the high-resolution separation of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. ijprajournal.com
For this compound, forced degradation studies—exposing the compound to stress conditions like acid, base, oxidation, heat, and light—would be performed to intentionally generate potential degradation products. nih.gov The resulting mixture would be analyzed by LC-MS/MS. The mass spectrometer provides the molecular weight of the impurities and, through fragmentation (MS/MS), yields structural information that helps in their identification. nih.gov
Potential degradation pathways for this molecule include:
Oxidation: N-oxidation of the morpholine or piperidine nitrogen atoms. nih.gov
Hydrolysis: Cleavage of the ether linkage.
Ring Opening: Degradation of the morpholine or piperidine rings, as has been observed in microbial degradation pathways. nih.gov
| Potential Degradation Product | Structure Change | Expected m/z [M+H]⁺ |
|---|---|---|
| Parent Compound | - | 229.19 |
| Morpholine N-oxide derivative | +O | 245.19 |
| Piperidine N-oxide derivative | +O | 245.19 |
| Ether cleavage product 1 | Hydrolysis | 88.07 (Morpholinoethanol) |
| Ether cleavage product 2 | Hydrolysis | 116.10 (4-Piperidinemethanol) |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for analyzing volatile and thermally stable compounds. Due to its multiple polar functional groups and relatively high molecular weight, this compound is not sufficiently volatile for direct GC-MS analysis.
However, GC-MS can be effectively used after a chemical derivatization step to convert the non-volatile analyte into a volatile derivative. jfda-online.com Derivatization targets the active hydrogen atoms on the piperidine nitrogen. Common derivatization reactions include:
Silylation: Reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Acylation: Reacting with an acylating agent like trifluoroacetic anhydride. jfda-online.com
Nitrosation: For secondary amines like morpholine, derivatization with sodium nitrite (B80452) under acidic conditions can produce a stable, volatile N-nitrosamine derivative. nih.govresearchgate.net
This approach is particularly useful for identifying and quantifying specific volatile or semi-volatile impurities that may not be amenable to LC analysis.
LC-NMR for On-line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation power of HPLC with the definitive structure elucidation capability of NMR spectroscopy. wisdomlib.orgspectroscopyonline.com It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, eliminating the need for time-consuming isolation of impurities. nih.govresearchgate.net
In the analysis of this compound, if an unknown impurity is detected by HPLC-UV or LC-MS, LC-NMR could be employed for its unambiguous structural identification. The analysis can be performed in a "stop-flow" mode, where the HPLC flow is paused when the peak of interest reaches the NMR flow cell, allowing for extended acquisition time to obtain high-quality 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra. spectroscopyonline.com This provides a complete atom-to-atom connectivity map, which is crucial for identifying novel or unexpected impurities, such as isomers or complex rearrangement products, that cannot be fully characterized by MS alone. nih.gov
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. For a molecule such as this compound, which contains two basic nitrogen atoms within its piperidine and morpholine rings, Capillary Zone Electrophoresis (CZE) is a particularly effective mode of analysis. In an acidic buffer system, these nitrogen atoms become protonated, imparting a net positive charge to the molecule. This charge allows the molecule to migrate under the influence of an applied electric field, enabling its separation from neutral, anionic, or other cationic impurities. nih.gov
The principle of CZE relies on the differential migration of ions in a buffer-filled capillary. nih.gov When a high voltage is applied, charged species move towards the electrode of opposite polarity. Their velocity is determined by their electrophoretic mobility, which is a function of the ion's charge-to-size ratio. nih.gov This technique offers high efficiency, rapid analysis times, and minimal solvent consumption, making it a powerful tool for purity assessment and the identification of charge-carrying impurities. mdpi.com
A hypothetical CZE method for the analysis of this compound could involve a fused-silica capillary with a background electrolyte (BGE) consisting of a low pH phosphate (B84403) buffer. The low pH ensures complete protonation of the analyte and related basic impurities. The separation can be monitored using a UV detector, as the compound lacks a strong chromophore, detection would likely be performed at a low wavelength (e.g., 200 nm).
The table below illustrates a potential separation profile, showing the migration time of the main compound and plausible process-related or degradation impurities. Impurities with a higher charge-to-size ratio would migrate faster, resulting in shorter migration times, while those with a lower ratio would migrate more slowly.
Table 1: Illustrative Capillary Electrophoresis Separation Data
| Analyte | Identity | Hypothetical Migration Time (minutes) | Rationale for Separation |
|---|---|---|---|
| Peak 1 | Morpholine | 4.2 | Potential starting material; smaller size and single charge leads to high mobility. |
| Peak 2 | 4-(Piperidinylmethoxy)methanol | 6.8 | Potential precursor; larger than morpholine with one charge. |
| Peak 3 | This compound | 8.5 | Main Compound; two protonation sites lead to a specific charge-to-mass ratio. |
Thermogravimetric Analysis (TGA) for Decomposition Pathways (Chemical Stability)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is invaluable for assessing the thermal stability of a compound and elucidating its decomposition pathways. For this compound, TGA can provide critical data on its stability at elevated temperatures, identifying the onset of decomposition and the nature of its fragmentation.
During a TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere, typically nitrogen, to prevent oxidative degradation. mdpi.com The instrument records the sample's mass continuously. A plot of mass versus temperature, known as a thermogram, reveals the temperatures at which mass loss occurs. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition for each step. mdpi.com
The thermal decomposition of this compound is expected to occur in multiple stages, corresponding to the cleavage of the weakest bonds and the loss of specific molecular fragments. mdpi.com An initial mass loss event could be attributed to the fragmentation of the morpholine ring or the ether linkage, followed by the decomposition of the more stable piperidine ring at higher temperatures.
The following table presents hypothetical TGA data for the compound, outlining distinct decomposition steps observed under a nitrogen atmosphere.
Table 2: Representative Thermogravimetric Analysis (TGA) Data
| Decomposition Step | Onset Temperature (°C) | Temperature of Max. Decomposition (°C) | Weight Loss (%) | Plausible Lost Fragment |
|---|---|---|---|---|
| Step 1 | 215 | 230 | 37.5% | Loss of the morpholinoethyl group (C6H12NO) |
| Step 2 | 340 | 365 | 42.8% | Decomposition and fragmentation of the piperidine ring |
| Residue | >500 | - | 19.7% | Charred residue |
This multi-step decomposition profile provides insight into the compound's structural stability, indicating that the morpholinoethyl moiety is the most thermally labile part of the molecule. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidinylmethoxy precursor with a morpholine derivative under reflux conditions. For example, analogous methods for related morpholine-piperidine hybrids use steps like alkylation or condensation in solvents such as dichloromethane or methanol, followed by purification via column chromatography . Key intermediates are characterized using NMR (e.g., δ 1.41–4.04 ppm for piperidine-morpholine protons) and mass spectrometry to confirm structural integrity .
Q. What analytical techniques are recommended for verifying the purity and identity of this compound?
High-resolution NMR (600 MHz, DMSO-) is critical for resolving overlapping signals from morpholine and piperidine moieties. For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column is recommended. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while elemental analysis validates stoichiometry .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures.
- pH-dependent stability: Incubate the compound in buffers (pH 3–10) and analyze degradation via HPLC .
- Light sensitivity: Expose to UV/visible light and track changes using spectrophotometry .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening: Use palladium catalysts for coupling steps (e.g., Suzuki-Miyaura reactions for aryl-piperidine hybrids) .
- Solvent effects: Polar aprotic solvents like DMF may enhance reactivity compared to THF.
- Temperature control: Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions .
Q. How should researchers resolve discrepancies in spectral data during structural elucidation?
Conflicting NMR or MS data may arise from conformational flexibility or impurities. Mitigation steps:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating - and - couplings .
- Isotopic labeling: Introduce or labels to track specific moieties.
- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What methodologies are suitable for evaluating the compound’s biological activity in in vitro assays?
- Enzyme inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Antimicrobial testing: Employ microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., Bacillus cereus) and fungi (e.g., Saccharomyces cerevisiae) .
- Cytotoxicity: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Molecular docking: Use AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or enzymes).
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR studies: Corrogate substituent effects (e.g., piperidine vs. morpholine) on activity using descriptors like logP and polar surface area .
Q. What strategies address contradictory results in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
